molecular formula C2H8ClNO B1209043 O-Ethylhydroxylamine hydrochloride CAS No. 3332-29-4

O-Ethylhydroxylamine hydrochloride

Cat. No. B1209043
CAS RN: 3332-29-4
M. Wt: 97.54 g/mol
InChI Key: NUXCOKIYARRTDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of O-Ethylhydroxylamine hydrochloride and related compounds involves multiple chemical reactions, including palladium-catalyzed O-arylation of ethyl acetohydroximate. This process allows for the preparation of O-arylhydroxylamines from simple aryl halides, offering a broad substrate scope including heteroaryl coupling partners. This method provides access to O-arylhydroxylamines that would be challenging to prepare through traditional methods, demonstrating the compound's utility in facilitating complex organic synthesis processes (Maimone & Buchwald, 2010).

Molecular Structure Analysis

The molecular structures of various hydroxylamine derivatives have been studied, revealing insights into their conformation and bonding. Specifically, electron diffraction studies have determined the gas-phase structures of O-methylhydroxylamine and related compounds, showing that the principal conformer present had the anti conformation about the N-O bond. The N-O bond lengths increase with methyl substitution, indicating how structural variations influence the compound's physical and chemical properties (Rankin, Todd, Riddell, & Turner, 1981).

Chemical Reactions and Properties

O-Ethylhydroxylamine hydrochloride participates in various chemical reactions, highlighting its reactivity and versatility. For example, it has been used in tandem ring-opening and oximation reactions, contributing to the synthesis of highly functionalized compounds. This demonstrates the compound's ability to undergo complex chemical transformations, making it a valuable reagent for organic synthesis (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

Scientific Research Applications

Synthesis Enhancement

O-Ethylhydroxylamine hydrochloride has been utilized in various synthesis processes. A notable application includes its use in the synthesis of oximes, with one study reporting the condensation of aldehydes and ketones with hydroxylamine hydrochloride resulting in oximes in 50.7-98.7% yields under specific conditions, offering advantages like milder conditions and higher yields compared to conventional methods (Ji-tai Li, Xiaoliang Li, & Tong‐Shuang Li, 2006).

Catalysis and Chemical Transformations

The compound plays a role in catalysis and chemical transformations. For instance, it serves as an efficient hydroxylamine equivalent for C-O cross-coupling, enabling the preparation of O-arylhydroxylamines from simple aryl halides, which is significant for synthesizing compounds that are otherwise challenging to produce (T. Maimone & S. Buchwald, 2010).

Spectroscopy and Chemical Analysis

O-Ethylhydroxylamine hydrochloride is also important in spectroscopic studies and chemical analysis. It has been used in Raman spectroscopy studies of various compounds, helping to understand their chemical structures and behaviors (J. Edsall, 1937).

Analytical Chemistry

In analytical chemistry, derivatives of O-Ethylhydroxylamine hydrochloride, like O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, have been employed for determining carbonyl-containing compounds in various samples, demonstrating its versatility in chemical analysis (D. Cancilla & S. Q. Que Hee, 1992).

Pharmaceutical and Pesticide Intermediates

The compound has applications in the synthesis of intermediates for pharmaceuticals and pesticides. For example, Ethylamine hydrochloride, an important intermediate, can be synthesized from hydroxylamine hydrochloride through a series of reactions (X. Lan, 2007).

Novel Chemical Reactions

O-Ethylhydroxylamine hydrochloride is instrumental in novel chemical reactions, such as the tandem ring opening and oximation process, which leads to the formation of unique compounds with potential applications in various fields (S. Saravanan, H. Vignesh Babu, & S. Muthusubramanian, 2007).

Antibacterial Activity

Studies have shown that derivatives of O-Ethylhydroxylamine hydrochloride exhibit antibacterial activity, indicating its potential in medical and pharmaceutical applications (Yajun Xie, Xiaofei Liu, & Qiang Chen, 2007).

Safety And Hazards

O-Ethylhydroxylamine hydrochloride is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing off contaminated clothing before reuse .

Relevant Papers One relevant paper is “Simultaneously quantitative analysis of seven steroid hormones in human saliva” which describes a novel method based on O-ethylhydroxylamine hydrochloride as a derivative reagent for determining trace steroid hormones in human saliva . This method exhibited excellent sensitivity and reliability for the evaluation of free steroid hormones in the human body .

properties

IUPAC Name

O-ethylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCOKIYARRTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062982
Record name O-Ethylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Ethylhydroxylamine hydrochloride

CAS RN

3332-29-4
Record name O-Ethylhydroxylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3332-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-ethyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-ethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name O-Ethylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ethylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
B Xu, P Jia, J Cai, L Gu, H Yan… - … in Mass Spectrometry, 2022 - Wiley Online Library
… The extraction solution was dried under a stream of nitrogen and the residue was derivatized using 50 mM O-ethylhydroxylamine hydrochloride in 80% methanol/water solution (v/v). …
M Haas, S Lamour, O Trapp - Journal of Chromatography A, 2018 - Elsevier
… The oximation reaction was conducted in the same manner with O-ethylhydroxylamine hydrochloride (EtOx) as for the silylation. Afterwards 50 μL of N-methyl-bis(trifluoroacetamide) (…
Number of citations: 36 www.sciencedirect.com
R Watanabe, Y Nakanishi, D Nijoukubo… - Drug and Chemical …, 2019 - Taylor & Francis
… To confirm the usefulness of zebrafish for evaluating the teratogenic potential of drug candidates, the effect of O-ethylhydroxylamine hydrochloride (OHY), which induces mutagenesis …
Number of citations: 1 www.tandfonline.com
MA Islam, J Lee, SH Yoo - Food Chemistry, 2022 - Elsevier
… Oximation was performed by using three different reagents of hydroxylamine hydrochloride, O-ethylhydroxylamine hydrochloride, and O-benzylhydroxylamine hydrochloride. Five …
Number of citations: 2 www.sciencedirect.com
L Paravisini, DG Peterson - Food Chemistry, 2019 - Elsevier
… The pass-through fraction was further separated into two aliquots and derivatized using o-phenylenediamine for α-dicarbonyl compounds and o-ethylhydroxylamine hydrochloride for α-…
Number of citations: 77 www.sciencedirect.com
MR Lakshman, C Okoh - Methods in enzymology, 1993 - Elsevier
… At the end of 60 min of incubation, 10 such assay mixtures are combined and treated with O-ethylhydroxylamine hydrochloride as described above. The final lipid extract is subjected to …
Number of citations: 44 www.sciencedirect.com
S Kametani, H Mizuno, Y Shiga… - The journal of …, 1996 - academic.oup.com
… of 10 //I of the reaction mixture were removed at the indicated incubation times and added to 200 //I of ethylhydroxylamine solution (200 mM O-ethylhydroxylamine hydrochloride in water…
Number of citations: 26 academic.oup.com
M Becker, F Liebner, T Rosenau, A Potthast - Talanta, 2013 - Elsevier
… The success of the ethoximation reaction was investigated with regards to the concentration of O-ethylhydroxylamine hydrochloride (20–60 mg/ml solvent) and the time of the …
Number of citations: 47 www.sciencedirect.com
RJ Crawford, R Raap - The Journal of Organic Chemistry, 1963 - ACS Publications
N-Carbalkoxy-O-alkylhydroxylamines react readily with silver oxide indiethyl ether to give N, N'-dicarbalkoxy-,'-dialkoxyhydrazines in almost quantitative yields. These hydrazines are …
Number of citations: 63 pubs.acs.org
Y Liu, S Lu, L Zhao, X Dong, Z Zhu, Y Jin… - Analytical and …, 2018 - Springer
… The derivatization was performed using 30 μL of O-ethylhydroxylamine hydrochloride (Sigma) in pyridine (20 mg/mL) as the first derivatizing agent at 40 C for 90 min, followed by 70 μL …
Number of citations: 24 link.springer.com

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